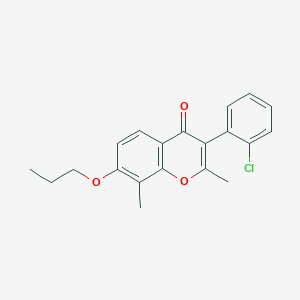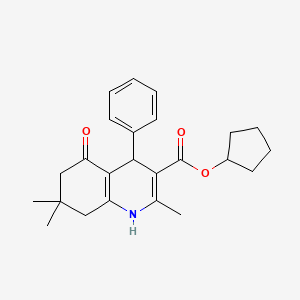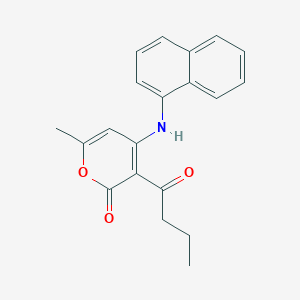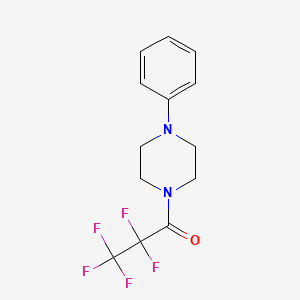
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one, also known as CPO, is a chemical compound that belongs to the family of coumarins. Coumarins are organic compounds that have a wide range of applications in the field of medicine, agriculture, and food industry. CPO has gained significant attention in recent years due to its potential therapeutic properties and its ability to modulate various biological pathways.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one exerts its biological effects by modulating various signaling pathways. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. NF-κB and MAPK signaling pathways are involved in the regulation of inflammation and cell proliferation. Inhibition of these pathways by 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one may contribute to its anti-inflammatory and anticancer activities.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
实验室实验的优点和局限性
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has also been shown to exhibit low toxicity in animal models. However, there are some limitations to using 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one in lab experiments. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has poor solubility in water, which makes it difficult to administer in vivo. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has a short half-life in the body, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one. One area of research is to investigate the potential of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to explore the use of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one as a chemopreventive agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 2-chlorobenzaldehyde and malononitrile in the presence of piperidine as a catalyst to form 3-(2-chlorophenyl)-2-cyanoacrylate. The second step involves the reaction of 3-(2-chlorophenyl)-2-cyanoacrylate with 2,8-dimethylchroman-4-one in the presence of sodium methoxide as a base to form 3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one. The final step involves the reaction of 3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one with propyl bromide in the presence of potassium carbonate as a base to form 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one.
科学研究应用
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to scavenge free radicals and reduce oxidative stress. In addition, 3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one has been shown to induce apoptosis in various cancer cell lines such as breast cancer, colon cancer, and leukemia.
属性
IUPAC Name |
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-4-11-23-17-10-9-15-19(22)18(13(3)24-20(15)12(17)2)14-7-5-6-8-16(14)21/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJRPRWUVMCUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-2,8-dimethyl-7-propoxy-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5183202.png)
![2'-amino-6-bromo-5-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B5183215.png)

![5-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-methoxybenzamide](/img/structure/B5183238.png)
![ethyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5183241.png)
![N'-[(4-methylphenyl)sulfonyl]-3,5-diphenyl-1-adamantanecarbohydrazide](/img/structure/B5183244.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5183252.png)
![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5183299.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183305.png)